3-(Benzothiazol-2-ylamino)-propionic acid

Description

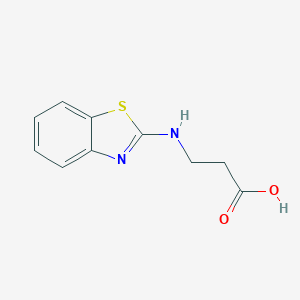

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(1,3-benzothiazol-2-ylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c13-9(14)5-6-11-10-12-7-3-1-2-4-8(7)15-10/h1-4H,5-6H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIDIZOFBBGMQTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies

Established Synthetic Routes for 3-(Benzothiazol-2-ylamino)-propionic acid

The primary route to this compound involves a nucleophilic addition reaction, specifically an aza-Michael addition, between 2-aminobenzothiazole (B30445) and an acrylic acid derivative. This approach is efficient for forming the crucial C-N bond that links the side chain to the heterocyclic core. The synthesis of the key 2-aminobenzothiazole intermediate is itself a well-documented process.

The foundational precursor, 2-aminobenzothiazole, is commonly prepared through the condensation of an aniline with a source of thiocyanate. A typical laboratory method involves the reaction of aniline with ammonium thiocyanate in the presence of bromine, which acts as a catalyst and oxidizing agent to facilitate the cyclization and formation of the benzothiazole (B30560) ring system researchgate.net. This reaction provides the essential heterocyclic scaffold required for the subsequent synthesis of the target molecule.

A versatile and widely employed strategy for constructing the benzothiazole ring involves the use of 2-mercaptoaniline (also known as 2-aminothiophenol). This precursor can undergo condensation with a variety of carbon electrophiles to yield 2-substituted benzothiazoles. Common reaction partners include aldehydes, carboxylic acids, and acyl chlorides mdpi.comorganic-chemistry.org. For instance, the reaction of 2-mercaptoaniline with a carboxylic acid, often promoted by a dehydrating agent or high temperatures, results in the formation of the corresponding 2-substituted benzothiazole. Similarly, condensation with aldehydes followed by an oxidation step yields the desired aromatic heterocycle mdpi.comnih.gov. These methods represent fundamental and reliable pathways to the core structure.

Table 1: Synthesis of Benzothiazole Core via Condensation Reactions

| Precursor | Reagent | Catalyst/Conditions | Product Type | Reference |

| 2-Aminothiophenol | Aromatic Aldehydes | H₂O₂/HCl, Ethanol, Room Temp. | 2-Arylbenzothiazole | mdpi.com |

| 2-Aminothiophenol | Carboxylic Acids | Methanesulfonic acid/Silica gel | 2-Substituted benzothiazole | mdpi.com |

| 2-Aminothiophenol | Aldehydes | Iodine, DMF | 2-Substituted benzothiazole | organic-chemistry.org |

| 2-Aminothiophenol | Nitriles | Copper catalyst | 2-Substituted benzothiazole | organic-chemistry.org |

| Aniline | Ammonium Thiocyanate | Bromine | 2-Aminobenzothiazole | researchgate.net |

The synthesis of this compound via the aza-Michael addition of 2-aminobenzothiazole to acrylic acid is typically conducted under thermal conditions, which can be accelerated by microwave irradiation nih.gov. While the reaction can proceed without a catalyst, various acidic and basic catalysts can be employed to improve reaction rates and yields researchgate.net.

For the synthesis of the benzothiazole core itself, a range of catalytic systems has been developed to enhance efficiency and align with green chemistry principles. These include:

Acid Catalysis : A mixture of H₂O₂/HCl provides an oxidative and acidic medium for the condensation of 2-aminothiophenol with aldehydes mdpi.com. Samarium triflate has been used as a reusable acid catalyst in aqueous media organic-chemistry.org.

Iodine Promotion : Molecular iodine effectively promotes the condensation reaction between 2-aminothiophenol and aldehydes organic-chemistry.org.

Photocatalysis : Visible light, in conjunction with a photosensitizer, can mediate the synthesis from 2-aminothiophenol and aldehydes in a metal-free system organic-chemistry.org.

Ionic Liquids : Acidic Brønsted ionic liquids have been shown to be effective and reusable catalysts for multicomponent reactions involving 2-aminobenzothiazole, aldehydes, and other nucleophiles, highlighting their utility in related syntheses researchgate.net.

Derivatization Approaches for Structural Diversification

This compound possesses two key functional handles for structural modification: the carboxylic acid group and the secondary amine of the side chain. These sites allow for the synthesis of a wide array of derivatives, including amides and more complex molecular hybrids.

The carboxylic acid moiety of this compound is a prime site for derivatization through amide bond formation. This transformation is a cornerstone of medicinal chemistry for modifying a compound's physicochemical properties. There are two primary strategies for this conversion:

Activation to Acyl Chloride : The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily undergoes nucleophilic acyl substitution with a wide range of primary or secondary amines to form the corresponding amide derivative nih.gov.

Use of Coupling Agents : A more direct and often milder method involves the use of peptide coupling agents. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 4-dimethylaminopyridine (DMAP), facilitate the direct condensation of the carboxylic acid with an amine, avoiding the need for the harsh conditions associated with acyl chloride formation mdpi.comajchem-a.com.

These methods allow for the coupling of the parent acid with various amines (aliphatic, aromatic, or heterocyclic) to generate extensive libraries of amide derivatives for structure-activity relationship studies.

Table 2: General Methods for Amide Derivative Synthesis

| Starting Material | Reagent(s) | Key Intermediate | Nucleophile | Product | Reference |

| Carboxylic Acid | Thionyl Chloride (SOCl₂) | Acyl Chloride | Amine (R-NH₂) | Amide | nih.gov |

| Carboxylic Acid | DCC, DMAP | Activated Ester | Amine (R-NH₂) | Amide | ajchem-a.com |

| Carboxylic Acid | EDC | Activated Ester | Amine (R-NH₂) | Amide | mdpi.com |

The concept of creating hybrid molecules by covalently linking two or more distinct pharmacophores is a powerful strategy in drug discovery. This compound is an ideal scaffold for such an approach, acting as a bridge between the benzothiazole core and another bioactive moiety. The synthesis of these conjugates typically leverages the same amide bond-forming reactions described previously.

By coupling the carboxylic acid group of the title compound with an amine-containing drug or pharmacophore, a novel hybrid molecule is formed tandfonline.com. This strategy has been successfully employed to create various benzothiazole-containing hybrids, including conjugates with thiazole (B1198619) nih.gov, thiazolidine-2,4-dione tandfonline.com, and triazole moieties nih.gov. These synthetic efforts aim to combine the biological activities of the individual components or to create molecules with novel mechanisms of action. The propionic acid linker provides spatial separation between the two pharmacophores, which can be critical for optimal interaction with biological targets.

Targeted Modifications at Benzothiazole Ring Positions (e.g., C-2, C-6) and Propionic Acid Moiety

The structural framework of this compound offers several sites for chemical modification, namely the C-2 and C-6 positions of the benzothiazole ring and the carboxylic acid group of the propionic acid side chain. These modifications are instrumental in exploring the structure-activity relationships of its derivatives.

Modifications at the C-6 Position of the Benzothiazole Ring:

The introduction of substituents at the C-6 position of the benzothiazole ring is a common strategy to modulate the electronic and lipophilic properties of the molecule. This is typically achieved by starting the synthesis with a appropriately substituted aniline precursor. The classical method for constructing the 6-substituted 2-aminobenzothiazole core involves the reaction of a 4-substituted aniline with potassium thiocyanate in the presence of bromine. This electrophilic cyclization reaction, known as the Hugershoff synthesis, provides a versatile route to a variety of 6-substituted 2-aminobenzothiazoles, which can then be further elaborated to the target propionic acid derivative.

A general scheme for this approach is as follows:

Step 1: Synthesis of 6-Substituted 2-Aminobenzothiazole. A 4-substituted aniline is treated with potassium thiocyanate and bromine in a suitable solvent, such as acetic acid, to yield the corresponding 6-substituted 2-aminobenzothiazole.

Step 2: N-Alkylation with a Propionic Acid Synthon. The resulting 2-aminobenzothiazole is then reacted with a suitable three-carbon building block containing a carboxylic acid or its precursor. For instance, nucleophilic substitution with β-propiolactone or Michael addition to acrylic acid can be employed to introduce the propionic acid side chain.

This strategy allows for the incorporation of a wide range of substituents at the C-6 position, including electron-donating groups (e.g., -OCH₃, -CH₃) and electron-withdrawing groups (e.g., -Cl, -NO₂), thereby enabling a systematic investigation of their effects on the molecule's properties.

Modifications at the C-2 Position of the Benzothiazole Ring:

While direct substitution at the C-2 position of a pre-formed 2-aminobenzothiazole ring can be challenging, modifications can be achieved by employing alternative synthetic strategies that build the benzothiazole ring with the desired C-2 substituent already in place. One such approach involves the condensation of 2-aminothiophenol with a suitable carbonyl compound.

For instance, to introduce a group other than an amino group at the C-2 position, one could react 2-aminothiophenol with a carboxylic acid, aldehyde, or ketone. The resulting 2-substituted benzothiazole could then be further functionalized to introduce the desired amino-propionic acid side chain, although this would represent a more complex and less direct route compared to the synthesis of the parent compound.

Modifications of the Propionic Acid Moiety:

The carboxylic acid group of the propionic acid moiety is a prime target for modification, allowing for the synthesis of a variety of derivatives such as esters and amides. These modifications can significantly impact the compound's solubility, bioavailability, and interaction with biological targets.

Esterification: The carboxylic acid can be readily converted to its corresponding esters through Fischer esterification, reacting it with an alcohol in the presence of a catalytic amount of acid (e.g., sulfuric acid). This allows for the introduction of various alkyl or aryl groups.

Amide Coupling: Amide derivatives can be prepared by activating the carboxylic acid, for example, by converting it to an acyl chloride or by using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by reaction with a primary or secondary amine. This opens up the possibility of attaching a wide array of amine-containing fragments.

The following table summarizes the key targeted modifications and the general synthetic approaches:

| Target Position | Modification | General Synthetic Strategy | Key Reagents and Conditions |

| Benzothiazole C-6 | Introduction of various substituents (e.g., -Cl, -NO₂, -OCH₃) | Synthesis starting from a 4-substituted aniline | Potassium thiocyanate, Bromine, Acetic acid |

| Benzothiazole C-2 | Introduction of non-amino substituents | Condensation of 2-aminothiophenol with carbonyl compounds | Carboxylic acids, Aldehydes, Ketones |

| Propionic Acid Moiety | Ester formation | Fischer esterification | Alcohol, Acid catalyst (e.g., H₂SO₄) |

| Propionic Acid Moiety | Amide formation | Carboxylic acid activation and coupling with an amine | Coupling agents (e.g., DCC, EDC), Amine |

Advanced Synthetic Techniques and Green Chemistry Considerations

In recent years, the principles of green chemistry and the use of advanced synthetic techniques have become increasingly important in the synthesis of pharmacologically relevant molecules. These approaches aim to improve reaction efficiency, reduce waste, and minimize the use of hazardous substances.

Microwave-Assisted Synthesis:

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, can also enhance reaction rates and yields. Ultrasound irradiation can promote mass transfer and generate localized high temperatures and pressures, thereby accelerating chemical transformations. The synthesis of 2-aminobenzothiazole derivatives has been successfully carried out using ultrasound-assisted methods, often under milder conditions and in shorter reaction times than conventional methods.

Green Chemistry Approaches:

Several green chemistry principles can be incorporated into the synthesis of this compound and its derivatives:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives, such as water, ethanol, or ionic liquids, can significantly reduce the environmental impact of the synthesis. The synthesis of related thiazole derivatives has been reported in aqueous media, suggesting the feasibility of this approach. nih.gov

Catalysis: The use of catalysts, particularly heterogeneous catalysts that can be easily recovered and reused, is a cornerstone of green chemistry. Research into catalytic methods for the formation of the benzothiazole ring is ongoing and could provide more sustainable synthetic routes.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key principle of atom economy. One-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, can improve atom economy and reduce waste. The development of a one-pot synthesis for this compound would be a significant advancement in this regard.

The following table provides an overview of advanced synthetic techniques and green chemistry considerations applicable to the synthesis of the target compound:

| Technique/Principle | Application in Synthesis | Advantages |

| Microwave-Assisted Synthesis | Acceleration of benzothiazole ring formation and N-alkylation | Reduced reaction times, higher yields, cleaner reactions |

| Ultrasound-Assisted Synthesis | Promotion of cyclization and substitution reactions | Shorter reaction times, milder conditions, improved yields |

| Use of Greener Solvents | Employing water, ethanol, or ionic liquids as reaction media | Reduced environmental impact, improved safety |

| Catalysis | Utilization of recoverable and reusable catalysts | Reduced waste, improved efficiency |

| One-Pot Synthesis | Combining multiple reaction steps in a single vessel | Increased efficiency, reduced waste, improved atom economy |

By integrating these targeted modification strategies with advanced synthetic techniques and green chemistry principles, the synthesis of this compound and its derivatives can be achieved in a more efficient, versatile, and sustainable manner, facilitating the exploration of their potential applications.

Biological Activities and Pharmacological Potential

Antimicrobial Efficacy

The antimicrobial potential of 3-(Benzothiazol-2-ylamino)-propionic acid and its related structures has been a subject of interest in the development of new therapeutic agents. The core structure, combining a benzothiazole (B30560) ring with a propionic acid side chain, offers a unique chemical architecture for biological interaction.

Antibacterial Activity

Benzothiazole derivatives have demonstrated notable activity against a range of bacterial pathogens. nih.gov The specific antibacterial profile of this compound is part of this broader landscape of research.

While direct and comprehensive studies on this compound against a wide spectrum of bacteria are limited, research on structurally similar compounds provides significant insights into its potential efficacy.

A study on a closely related series of compounds, 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids, revealed varied antibacterial activity against several medically important strains. nih.govresearchgate.net For instance, certain derivatives of this series showed inhibitory effects on Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.govresearchgate.net The minimum inhibitory concentration (MIC) values for some of these compounds were recorded, indicating their potential to inhibit bacterial growth. nih.govresearchgate.net

Specifically, for a compound where the benzothiazole ring is replaced by a thiazole (B1198619) ring and a phenyl group is attached to the amino nitrogen, the MIC against Staphylococcus aureus was found to be in the range of 250-500 µg/mL for the more active derivatives. nih.govresearchgate.net Against Escherichia coli, the MICs were generally around 500 µg/mL, and for Pseudomonas aeruginosa, they ranged from 250 to 1000 µg/mL. nih.govresearchgate.net

Interactive Data Table: Antibacterial Activity of Structurally Similar Thiazole-Propanoic Acid Derivatives

| Bacterial Strain | Compound Derivative | Minimum Inhibitory Concentration (MIC) in µg/mL |

| Staphylococcus aureus | 3i | 250 |

| 3g | 350 | |

| 3a, 3c, 3d | 500 | |

| Escherichia coli | 3g | 350 |

| 3a, 3b, 3c, 3d, 3f, 3i | 500 | |

| Pseudomonas aeruginosa | 11 | 250 |

| 3g | 350 | |

| 3a, 3c, 3d, 3i | 500 |

Source: Molecules, 2013. nih.govresearchgate.net Note: The data presented is for 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acid derivatives, not the exact subject compound.

The antibacterial potency of benzothiazole derivatives is significantly influenced by the nature and position of substituents on the benzothiazole ring and any associated side chains. benthamscience.comnih.gov

For the related 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acid series, it was observed that the presence of furan (B31954) and bromothiophene substituents enhanced antibacterial activity. nih.govresearchgate.net Conversely, aromatic substituents with nitro, fluoro, or chloro groups did not show significant inhibitory effects. nih.govresearchgate.net This suggests that the electronic and steric properties of the substituents play a crucial role in the interaction with bacterial targets.

Furthermore, modification of the carboxy group of the propanoic acid chain into hydrazone and hydrazide derivatives led to a decrease in antimicrobial activity, highlighting the importance of the free carboxylic acid moiety for antibacterial action. nih.govresearchgate.net This is consistent with findings for other antimicrobial acids, such as 3-hydroxypropionic acid, where the carboxylic acid group was found to be essential for its pharmacological activity.

Broader studies on benzothiazole derivatives indicate that substitutions at the C-2 and C-6 positions of the benzothiazole ring are particularly important for biological activity. benthamscience.com For example, the introduction of methyl and bromo groups at the 7th position of the benzothiazole ring has been shown to enhance antibacterial action in some series. nih.gov

Antifungal Activity

The investigation of benzothiazole derivatives has also extended to their potential as antifungal agents, with some compounds showing promising activity against various fungal pathogens. nih.govrsc.org

Specific data on the antifungal activity of this compound against Aspergillus niger, Candida albicans, Fusarium oxysporum, and Aspergillus fumigatus is scarce in the available literature. However, the broader class of benzothiazole derivatives has been evaluated against some of these fungi.

For example, certain novel benzothiazole derivatives have been synthesized and tested against a panel of fungal pathogens, including Candida albicans and Aspergillus fumigatus. nih.gov One study reported a benzothiazole derivative (compound 3n) that was active against all tested fungal strains with MIC values ranging from 1.56 µg/mL to 12.5 µg/mL. nih.gov Another study on novel benzothiazole derivatives found that a particular compound (6m) exhibited good inhibitory activity against a wide range of fungi, including Candida albicans, with its in vivo efficacy demonstrated in a Caenorhabditis elegans-Candida albicans infection model. rsc.org

Propionic acid itself has demonstrated broad-spectrum antimicrobial activity, including against Candida albicans. nih.gov This suggests that the propionic acid moiety in the target compound could contribute to antifungal effects.

The antifungal activity of benzothiazole derivatives is intrinsically linked to their chemical structure. Modifications to the benzothiazole scaffold and its side chains can lead to significant changes in antifungal potency and spectrum. rsc.org

In one study, modifying the scaffold and side chain of a known antifungal benzothiazole derivative led to a significant expansion of its antifungal spectrum. rsc.org This highlights the potential for rational design to improve the antifungal properties of this class of compounds. The study also revealed new structure-activity relationship information, although specific details for the propionic acid side chain were not the focus. rsc.org

The lipophilicity and electronic properties of the substituents on the benzothiazole ring are known to influence antifungal activity. For instance, the introduction of specific alkyl or aryl groups can modulate the compound's ability to penetrate fungal cell membranes and interact with intracellular targets.

Anticancer and Antiproliferative Studies

The benzothiazole core is a constituent of numerous compounds demonstrating significant anticancer and antiproliferative properties. Research into derivatives of this scaffold has revealed promising activity against various cancer cell lines and has begun to elucidate the underlying mechanisms of action.

Mechanisms of Action in Cancer Cell Inhibition (e.g., HDAC inhibition, EGFR-TK inhibition)

The mechanisms through which benzothiazole derivatives exert their anticancer effects are multifaceted and are subjects of ongoing investigation. Two prominent targets that have been identified for this class of compounds are histone deacetylase (HDAC) and epidermal growth factor receptor-tyrosine kinase (EGFR-TK).

HDAC Inhibition: Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is often associated with cancer. Several benzothiazole-bearing compounds have been designed and synthesized as potential HDAC inhibitors. In one study, a series of benzothiazole derivatives were screened using HeLa nuclear extracts, leading to the identification of a potent pan-HDAC inhibitor. This compound demonstrated significant inhibitory activity against HDAC1, HDAC2, and HDAC6, with a particularly high sensitivity towards HDAC6 (IC50 = 11 nM). While this study did not specifically test this compound, it highlights the potential for benzothiazole-based structures to function as HDAC inhibitors. The general structure of an HDAC inhibitor typically includes a cap group that interacts with the surface of the enzyme, a linker region, and a zinc-binding group that chelates the zinc ion in the active site.

EGFR-TK Inhibition: The epidermal growth factor receptor and its associated tyrosine kinase are key components of signaling pathways that regulate cell proliferation, and their overactivity is a hallmark of many cancers. Consequently, EGFR-TK is a prime target for anticancer drug development. Researchers have designed and synthesized novel benzothiazole and pyrimido[2,1-b]benzothiazole derivatives as EGFR-TK inhibitors. In one such study, a synthesized benzothiazole derivative showed a high inhibitory activity against EGFR-TK with a percentage enzyme inhibition value of 70.58%. Molecular modeling studies suggest that the benzothiazole ring can act as a bioisostere for the quinazoline (B50416) ring found in many approved EGFR-TK inhibitors, mimicking the ATP competitive binding at the active site.

Influence of Structural Modifications on Antitumor Activity

The antitumor activity of benzothiazole derivatives can be significantly influenced by structural modifications. Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the benzothiazole scaffold play a critical role in determining the potency and selectivity of these compounds.

For instance, in the development of 2-aminobenzothiazole (B30445) derivatives as VEGFR-2 inhibitors, it was found that substituting the benzothiazole moiety with other aryl groups, such as phenyl or pyridyl, could significantly compromise the anti-angiogenic activity. Furthermore, the introduction of a methyl group on the benzothiazole scaffold was also found to reduce activity. In another series of benzothiazole-thiazolidine derivatives, the presence of a phenyl group on the thiazolidine (B150603) portion of the molecule was shown to increase selectivity, whereas the addition of electron-withdrawing or electron-donating groups decreased selectivity.

These findings, while not directly pertaining to this compound, provide valuable insights into how modifications to the core structure and its side chains could be strategically employed to enhance the antitumor properties of this class of compounds. The propionic acid side chain in the target compound offers a potential point for modification to explore its impact on biological activity.

Anti-inflammatory and Analgesic Properties

The benzothiazole scaffold is a constituent of various compounds that have demonstrated anti-inflammatory and analgesic activities. Similarly, propionic acid derivatives are a well-established class of nonsteroidal anti-inflammatory drugs (NSAIDs). The combination of these two moieties in this compound suggests a potential for similar pharmacological effects.

Studies on related compounds support this hypothesis. For example, research on 3-(6-benzoyl-2-benzothiazolinon-3-yl)propanoic acid, a compound with a similar propanoic acid side chain attached to a benzothiazole core, demonstrated significant analgesic and anti-inflammatory activities in in vivo models. In a p-benzoquinone-induced writhing test in mice, this compound exhibited notable analgesic effects. Furthermore, in a carrageenan-induced hind paw edema model, it showed potent anti-inflammatory activity.

Other research has focused on different derivatives, with one study synthesizing a series of 2-amino benzothiazole derivatives and evaluating their anti-inflammatory activity. Several of these compounds showed significant protection against carrageenan-induced paw edema. Another study on novel benzothiazole derivatives bearing benzenesulphonamide and carboxamide moieties also reported significant in vivo anti-inflammatory and analgesic activities. These findings collectively suggest that the this compound structure is a promising candidate for possessing anti-inflammatory and analgesic properties.

Antioxidant Effects and Free Radical Scavenging Activity

Benzothiazole and its derivatives have been the subject of research for their potential antioxidant properties. The ability of these compounds to scavenge free radicals is a key aspect of this activity. The antioxidant potential of various synthesized benzothiazole derivatives has been assessed using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

Neurological and Central Nervous System Activities

The benzothiazole scaffold has been identified as a privileged structure in the development of agents targeting the central nervous system (CNS). Various derivatives have been investigated for a range of neurological and psychiatric conditions. These include potential applications as anticonvulsants, as well as treatments for neurodegenerative disorders such as Alzheimer's disease and amyotrophic lateral sclerosis.

For instance, some benzothiazole derivatives have shown antidepressant-like effects in animal models. In these studies, certain novel benzothiazole compounds were found to reduce immobility time in the tail suspension and forced swimming tests, which are common behavioral assays for screening potential antidepressant drugs. Other research has explored the potential of benzothiazole derivatives as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), enzymes that are key targets in the management of Alzheimer's disease. One study identified a benzothiazole derivative with significant inhibitory activity against both AChE and MAO-B, with IC50 values of 23.4 ± 1.1 nM and 40.3 ± 1.7 nM, respectively.

Antidepressant-like Activities

Research into novel benzothiazole derivatives has revealed their potential as antidepressant agents. While direct studies on this compound are limited, investigations into structurally related compounds have shown promising results. A study on novel benzothiazole derivatives demonstrated significant antidepressant-like effects in animal models. researchgate.netnih.gov In tail suspension and modified forced swimming tests, certain derivatives reduced immobility time in mice, an indicator of antidepressant activity. researchgate.netnih.gov These effects were comparable to the reference drug fluoxetine (B1211875) and were not associated with changes in spontaneous locomotor activity, suggesting a specific antidepressant action. researchgate.net The mechanism is thought to be related to the enhancement of serotonergic neurotransmission, as indicated by increased swimming behavior in the modified forced swimming test. nih.gov Furthermore, various benzothiazole-based compounds have shown significant binding affinities for serotonin (B10506) transporters (SERT), as well as 5-HT1A and 5-HT2A receptors, which are key targets for antidepressant drugs. nih.gov

Neuroprotective Effects

The neuroprotective potential of compounds containing the β-alanine structure has been a subject of interest. Studies on β-alanine have indicated its ability to protect cerebellar tissue from ischemic damage through multiple mechanisms. nih.gov Supplementation with β-alanine, however, did not appear to significantly alter brain homocarnosine/carnosine levels or cognitive function in the studies conducted. nih.gov While direct evidence for the neuroprotective effects of this compound is not yet available, the presence of the β-alanine moiety suggests a potential avenue for future investigation. Additionally, other benzothiazole derivatives have been explored for their neuroprotective properties, such as in the context of vincristine-induced peripheral neuropathy, though the focus has been on other agents like vitamins B6 and B12. auctoresonline.org

Modulation of Neurotransmitter Activity and Receptor Interactions

The interaction of benzothiazole derivatives with key neurotransmitter systems underscores their therapeutic potential.

Monoamine Oxidase (MAO): The inhibition of monoamine oxidases A and B is a critical mechanism for several antidepressant and neuroprotective drugs. While direct studies on this compound are lacking, other heterocyclic compounds, including indolylmethylamine derivatives, have been shown to be potent, irreversible, and competitive inhibitors of MAO. nih.gov The search for dual inhibitors of acetylcholinesterase and MAO-B has also led to the investigation of various scaffolds that can interact with key residues in the active sites of these enzymes. nih.gov

Adenosine (B11128) Receptors: Benzothiazole derivatives have been investigated for their interaction with adenosine receptors. These receptors are involved in various physiological processes, and their modulation can have therapeutic benefits. nih.gov Studies on 2-amino-3-benzoylthiophenes have shown allosteric enhancement of agonist binding to A1 adenosine receptors. nih.gov Furthermore, allosteric regulation of A1 and A3 adenosine receptors by small molecules and receptor dimerization presents new avenues for drug development. researchgate.net

Dopamine (B1211576) D4 Receptor: The dopamine D4 receptor is a target for antipsychotic medications. Several studies have explored the affinity of benzothiazole analogues for dopamine D4 receptors. researchgate.netmdpi.com The affinity of various typical and atypical antipsychotic drugs for the D4 receptor has been examined, though it does not solely distinguish between these two classes of drugs. nih.gov Phenylpiperazine derivatives have been developed as selective ligands for dopamine D2, D3, and D4 receptors, providing tools to understand subtype-specific interactions. electronicsandbooks.com The binding affinities of various compounds for D2/D3 and sigma s1/s2 receptors have also been characterized. researchgate.net

Serotonin Transporters (SERT): The serotonin transporter is a primary target for many antidepressant medications. While direct data for this compound is unavailable, studies on sulphur-substituted alpha-alkyl phenethylamines have identified them as a new class of anticancer agents with SERT-binding activity. nih.gov

Other Pharmacological Activities

Antiviral Properties

The benzothiazole scaffold is a key component in a variety of compounds exhibiting antiviral activity. mdpi.comresearchgate.net Research has demonstrated the efficacy of benzothiazole derivatives against a range of viruses, including influenza A2 strains and in in-vitro studies against other viruses like those in the Flaviviridae family. nih.govresearchgate.net The antiviral potential of these compounds is often attributed to the fused benzene (B151609) and thiazole rings, which can interact with viral components. mdpi.com Various synthetic pathways have been developed to create novel benzothiazole derivatives with enhanced antiviral properties. nih.gov

Antidiabetic Applications

Derivatives of benzothiazole have shown promise as antidiabetic agents. N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides, for instance, have been synthesized and evaluated for their in vivo antidiabetic activity in non-insulin-dependent diabetes mellitus models. nih.govsigmaaldrich.com These compounds have been shown to significantly lower plasma glucose levels, with one proposed mechanism being the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.gov Additionally, hydroxytriazenes based on sulfa drugs, which can be structurally related to benzothiazole derivatives, have been investigated for their antidiabetic effects through the inhibition of α-glucosidase and α-amylase. nih.gov

Antitubercular Activity

The emergence of drug-resistant tuberculosis has spurred the search for new therapeutic agents, and benzothiazole derivatives have emerged as a promising class of compounds. rsc.org Numerous studies have reported on the synthesis and evaluation of novel benzothiazole derivatives with potent antitubercular activity. nih.govresearchgate.netnih.gov These compounds have shown efficacy against both susceptible and multi-drug resistant strains of Mycobacterium tuberculosis. nih.gov The mechanism of action is being explored, with some studies suggesting targets such as mycobacterium lysine-ε-aminotransferase and decaprenyl-phosphoryl-β-D-ribose 2'-oxidase. nih.gov

Antimalarial and Antileishmanial Potentials

Derivatives of the benzothiazole structure have demonstrated notable activity against parasitic protozoa, specifically Plasmodium falciparum, the causative agent of malaria, and Leishmania species, which are responsible for leishmaniasis.

Antimalarial Activity: Research into 2-substituted 6-nitro- and 6-amino-benzothiazoles and their corresponding anthranilic acids has revealed their potential as antimalarial agents. researchgate.netnih.gov In vitro studies on both W2 and 3D7 strains of P. falciparum, as well as clinical isolates, have identified compounds with specific antimalarial properties. researchgate.netnih.gov Notably, two derivatives out of 39 tested showed significant activity against all stages of the parasite. researchgate.netnih.gov One compound was particularly effective against mature schizonts, while the other was more active against young schizont forms. researchgate.netnih.gov These promising candidates also demonstrated activity against the mitochondrial membrane potential of the parasite. researchgate.netnih.gov Subsequent in vivo testing in mice infected with P. berghei confirmed the efficacy of these compounds, showing a sustained decrease in parasitemia. nih.govderpharmachemica.com These findings highlight the potential of benzothiazole derivatives as a basis for further development of novel antimalarial drugs. nih.govderpharmachemica.com

Antileishmanial Activity: (1,3-Benzothiazol-2-yl) amino-9-(10H)-acridinone derivatives have been synthesized and evaluated for their in vitro antileishmanial activity. nih.gov The studies suggest that the addition of a benzothiazole group to a parent amino-9-(10H)-acridinone ring can enhance antileishmanial properties. nih.gov Specifically, two derivatives, 4-(6-nitro-benzothiazol-2-ylamino)-10H-acridin-9-one and 1-(6-amino-benzothiazol-2-ylamino)-10H-acridin-9-one, exhibited selective antileishmanial activity, primarily through amastigote-specific toxicity. nih.gov The presence of a 6-amino-benzothiazole group on the position 2 amino chain or a 6-nitro-benzothiazole group on the position 4 amino chain was found to be crucial for these specific anti-amastigote properties. nih.gov Further studies on other benzothiazole derivatives have identified compounds with IC50 values against Leishmania ranging from 18.32 to 81.89 µM. iaea.org

Hemostatic Agents and Coagulation Modulation

The potential of this compound and its derivatives as hemostatic agents or for modulating coagulation has not been extensively reported in the currently available scientific literature.

Enzyme Inhibition Profiles

Benzothiazole derivatives have been investigated as inhibitors of a variety of enzymes, indicating their potential for treating a range of diseases.

p38α Mitogen-Activated Protein Kinase (MAPK) Inhibition: The p38α MAPK signaling pathway is involved in various cellular processes, including inflammation and cancer. nih.govuni-tuebingen.de Inhibition of this kinase is a promising therapeutic strategy. nih.govuni-tuebingen.denih.gov Several studies have focused on developing benzothiazole-based inhibitors of p38α MAPK. nih.govnih.govresearchgate.net For instance, a series of N-[3-(substituted-4H-1,2,4-triazol-4-yl)]-benzo[d]thiazol-2-amines were synthesized and showed potent p38α MAPK inhibition, with one compound exhibiting an IC50 value of 0.036 ± 0.12 μM, which was superior to the standard inhibitor SB203580 (IC50 = 0.043 ± 0.27 μM). nih.gov Molecular docking studies have helped in understanding the binding interactions of these inhibitors with the enzyme. nih.govresearchgate.net Another study on novel N-(benzothiazol-2-yl)-2-[(5-(phenoxymethyl)-4-aryl-4H-1,2,4-triazol-3-yl)thio]acetamide derivatives also identified potent inhibitors of p38α MAPK. nih.gov

Cytochrome P450 Inhibition: While specific inhibition of cytochrome P450 by this compound is not detailed, related benzothiazole compounds have been studied in the context of cytochrome P450 metabolism. For example, a series of N-acyl benzothiazoles act as prodrugs that are metabolized by cytochrome P450 4F11 in cancer cells to become active inhibitors of another enzyme, stearoyl-CoA desaturase. nih.gov

Aldose Reductase Inhibition: Aldose reductase is a key enzyme in the polyol pathway, which is implicated in diabetic complications. nih.govmdpi.comnih.gov Benzothiazole-based thiazolidinones have been identified as potent and selective inhibitors of aldose reductase. nih.gov One study reported a series of 5-arylidene-2-(6-methoxybenzothiazol-2-ylimino)-4-thiazolidinones with significant inhibitory activity against aldose reductase, with the most promising compound having an IC50 value of 3.99 μM. nih.gov Molecular docking simulations have provided insights into the binding mode of these compounds at the active site of human aldose reductase. nih.govmdpi.com

Stearoyl-Coenzyme A Desaturase (SCD) Inhibition: SCD is an enzyme involved in the synthesis of monounsaturated fatty acids and is a target in cancer therapy. nih.govnih.gov A series of N-acyl benzothiazoles have been developed as tumor-activated prodrugs that, upon metabolism by cytochrome P450 4F11, release an active inhibitor of SCD. nih.gov This approach offers a promising strategy for selective cancer treatment. nih.gov

Orexin (B13118510) and LTD4 Receptor Antagonism:

Orexin Receptors: Dual orexin receptor antagonists are being developed for the treatment of insomnia. nih.gov While the lead compounds are often complex molecules, some contain benzoxazole (B165842) rings, which are structurally related to benzothiazoles. nih.gov For example, MK-4305, a potent dual orexin receptor antagonist, incorporates a chlorobenzoxazole moiety. nih.gov

LTD4 Receptors: Leukotriene D4 (LTD4) is a mediator of bronchoconstriction in asthma. nih.govnih.gov A potent and selective LTD4 antagonist, Ro 24-5913, which is a thiazole derivative, has been identified. nih.gov It competitively inhibits the binding of LTD4 to its receptor on guinea pig lung membranes with an IC50 of 6.4 nM. nih.gov

Histamine (B1213489) H2 Antagonists: There is no specific information in the provided context regarding this compound or its direct derivatives as histamine H2 antagonists.

Fatty Acid Amide Hydrolase (FAAH) Inhibition: FAAH is an enzyme that degrades fatty acid amides, including the endocannabinoid anandamide. nih.govnih.govescholarship.orgresearchgate.net Inhibition of FAAH is a therapeutic target for pain, anxiety, and inflammation. nih.govuniurb.it A benzothiazole-based analogue has been described as a highly potent, reversible, and slowly dissociating inhibitor of FAAH, with an IC50 of approximately 2 nM. nih.gov Molecular docking studies suggest that the sulfonamide group of this inhibitor forms hydrogen bonds with key residues in the enzyme's active site. nih.gov

Agrochemical Applications

Beyond pharmaceuticals, derivatives of the benzothiazole scaffold have found applications in agriculture as precursors for fungicides and herbicides, and as plant growth promoters.

Fungicidal and Herbicidal Precursor Potentials

Fungicidal Precursors: The benzothiazole core is a recognized scaffold for the development of antifungal agents. nih.gov Derivatives have shown prominent activity against a variety of fungal microorganisms. nih.govmdpi.comconicet.gov.arsemanticscholar.org For example, certain 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and their 5-arylidene derivatives have demonstrated significant fungicidal effects against several agricultural fungi. mdpi.com

Herbicidal Precursors: Benzothiazole derivatives have been investigated as potent herbicides. nih.govresearchgate.netnih.gov A novel class of protoporphyrinogen (B1215707) oxidase (PPO) inhibitors based on the 3-(pyridin-2-yl)benzothiazol-2-one scaffold has been developed. nih.govresearchgate.net These compounds show excellent herbicidal activity, particularly against broadleaf weeds. nih.gov Structure-activity relationship studies have been conducted to optimize their efficacy. nih.govnih.gov Additionally, propionic acid itself is known to have pre-emergent and post-emergent herbicidal properties. google.com

Promotion of Plant Growth

Certain benzothiazole derivatives have been shown to positively influence plant growth. researchgate.net In one study, 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid was found to promote the growth of rapeseed, leading to an increase in both seed yield and oil content. researchgate.net

Interactive Data Table of Enzyme Inhibition by Benzothiazole Derivatives

| Compound Class | Target Enzyme | Key Findings | IC50 Values | Reference |

| N-[3-(substituted-4H-1,2,4-triazol-4-yl)]-benzo[d]thiazol-2-amines | p38α MAPK | Potent inhibition, superior to standard. | 0.036 ± 0.12 μM | nih.gov |

| 5-arylidene-2-(6-methoxybenzothiazol-2-ylimino)-4-thiazolidinones | Aldose Reductase | Significant inhibitory activity. | 3.99 μM | nih.gov |

| Benzothiazole-based analogue | Fatty Acid Amide Hydrolase (FAAH) | Potent, reversible, and slow-dissociating inhibitor. | ~2 nM | nih.gov |

| Ro 24-5913 (Thiazole derivative) | LTD4 Receptor | Competitive antagonist. | 6.4 nM | nih.gov |

Mechanistic Investigations

Elucidation of Molecular Mechanisms of Action in Biological Systems

The benzothiazole (B30560) scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects benthamscience.comresearchgate.net. The specific mechanisms of action, however, can vary significantly depending on the substitutions on the benzothiazole ring system.

While direct molecular targets of 3-(Benzothiazol-2-ylamino)-propionic acid have not been definitively identified in the reviewed literature, research on analogous 2-aminobenzothiazole (B30445) structures provides valuable insights into potential protein interactions. For instance, various derivatives have been shown to inhibit enzymes such as vascular endothelial growth factor receptor-2 (VEGFR-2), BRAF, and phosphoinositide 3-kinase (PI3K) nih.gov. The identification of such targets is often the result of screening assays followed by validation studies to confirm the interaction and its functional consequence.

One study on N,N-disubstituted 2-aminobenzothiazoles identified potent inhibitory activity against Staphylococcus aureus, suggesting a novel mechanism of antibacterial action. This activity was found to be diminished in Gram-negative bacteria due to the compound being a substrate for bacterial efflux pumps nih.gov. Another area of investigation for benzothiazole derivatives is in neurodegenerative diseases like amyotrophic lateral sclerosis (ALS), where they are being explored for their effects on proteins such as TDP-43 gaacademy.org.

It is important to note that the specific biological targets for this compound remain an active area of research.

Building on target identification, understanding the broader signaling pathways affected by a compound is critical. Benzothiazole derivatives have been demonstrated to modulate several key cellular signaling pathways implicated in cancer and inflammation.

Recent studies have shown that certain benzothiazole derivatives can inhibit the PI3K/Akt/mTOR and ERK signaling pathways in cancer cell lines nih.gov. The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers nih.govnih.gov. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

Furthermore, some benzothiazole-based compounds have been designed as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway nih.gov. STAT3 is a transcription factor that plays a pivotal role in tumor progression and inflammation. By blocking the phosphorylation and activation of STAT3, these compounds can suppress the expression of downstream target genes involved in cell survival and proliferation nih.gov.

The table below summarizes the inhibitory activities of some representative benzothiazole derivatives on key signaling pathway components.

| Compound Class | Target Pathway | Observed Effect | Reference |

| 2-Aminobenzothiazole derivatives | PI3K/Akt/mTOR | Inhibition of cancer cell proliferation | nih.govnih.gov |

| Benzothiazole-based derivatives | STAT3 Signaling | Blockade of STAT3 phosphorylation and activation | nih.gov |

| 2-Aminobenzothiazole derivatives | ERK Signaling | Inhibition in cancer cell lines | nih.gov |

The modulation of signaling pathways by this compound and its analogs ultimately manifests as distinct cellular and subcellular effects. A notable effect observed with some cytotoxic benzothiazole derivatives is the induction of apoptosis, or programmed cell death, in cancer cells nih.gov. This is often accompanied by cell cycle arrest at specific checkpoints, preventing the cells from progressing through the division cycle nih.gov.

In the context of neurodegenerative diseases, research on benzothiazole derivatives is exploring their potential to mitigate the cellular damage and death caused by the aggregation of misfolded proteins gaacademy.org. The accumulation of protein aggregates is a common pathological feature of diseases like ALS gaacademy.org.

Investigations into the subcellular localization of these compounds and their effects on organelles are ongoing. For example, understanding how a compound interacts with mitochondria, the powerhouses of the cell, can provide insights into its effects on cellular metabolism and apoptosis.

Understanding Selectivity and Specificity

The selectivity and specificity of a compound for its intended molecular target over other proteins in the cell are critical determinants of its therapeutic index. For 2-aminobenzothiazole derivatives, structure-activity relationship (SAR) studies are instrumental in optimizing selectivity. SAR studies involve systematically modifying the chemical structure of a lead compound and evaluating the impact of these changes on biological activity nih.govrjptonline.org.

For example, in the development of antibacterial N,N-disubstituted 2-aminobenzothiazoles, it was found that the N-propyl imidazole moiety was crucial for the observed activity against S. aureus nih.gov. Similarly, in the design of anticancer agents, the nature and position of substituents on the benzothiazole ring and the amino group can significantly influence potency and selectivity for specific cancer-related targets like PI3K or STAT3 nih.govnih.gov.

A significant challenge in the development of benzothiazole-based drugs is overcoming mechanisms of drug resistance, such as efflux by multidrug resistance pumps in bacteria, which can limit the spectrum of activity nih.gov.

Role of Propionic Acid Moiety in Biological Activity and Metabolism

The propionic acid moiety is a key structural feature of this compound and is expected to play a significant role in its biological activity and metabolic fate. In many biologically active molecules, a carboxylic acid group, such as that in the propionic acid side chain, is crucial for interaction with the binding site of a target protein nih.gov. This interaction often involves the formation of ionic bonds or hydrogen bonds with key amino acid residues in the receptor or enzyme active site.

The propionic acid group also influences the pharmacokinetic properties of the molecule, such as its solubility, absorption, and distribution. Propionic acid itself is a short-chain fatty acid that is a product of dietary fiber fermentation by the gut microbiota and has been shown to have anti-inflammatory effects nih.govnajah.edu. It can modulate inflammatory responses by interacting with G-protein coupled receptors and by activating peroxisome proliferator-activated receptor γ (PPARγ), which in turn inhibits the NF-κB signaling pathway najah.edu.

Structure Activity Relationship Sar and Computational Studies

Systematic SAR Analysis of 3-(Benzothiazol-2-ylamino)-propionic acid Derivatives

Systematic analysis of derivatives of the core this compound structure provides a framework for understanding how chemical alterations translate into biological outcomes. The 2-aminobenzothiazole (B30445) scaffold is a privileged structure in medicinal chemistry, with substitutions at key positions dramatically influencing its pharmacological profile. researchgate.netnih.gov

Modifications to the this compound scaffold, particularly on the benzothiazole (B30560) ring and the propionic acid side chain, are critical in determining biological activity. Research on related 2-aminobenzothiazole derivatives has established several key SAR principles.

Substitutions on the benzothiazole ring, especially at the C-6 position, have been shown to be crucial for the properties of these compounds. researchgate.net For instance, the introduction of bulky benzyloxy groups at the 6-position of the 2-aminobenzothiazole moiety can enhance antifungal activity. core.ac.uk Similarly, placing a chlorine atom at the 6th position has been observed to increase bioactivity compared to a fluorine substitution at the 5th position. nih.gov The nature of the substituent is also paramount; strong electron-withdrawing groups like fluorine can enhance the desirable pharmacological properties of the benzothiazole structure, such as increased biological half-life and binding affinity to target receptors. journalajrimps.com

The group attached to the 2-amino position also plays a pivotal role. For example, in one study, a benzylamine (B48309) moiety attached to the benzothiazole ring was identified as an essential pharmacophore for anti-tumor and anti-inflammatory activities. nih.gov The introduction of a carbonyl group to form an amide bond, however, did not lead to an enhancement in these activities. nih.gov The integration of the benzothiazole nucleus with a thiophene (B33073) ring via a carboxamide linker has been shown to yield favorable antimicrobial activity. ijper.org These findings suggest that modifying the propionic acid side chain of this compound, for instance by creating amide or ester derivatives, could significantly modulate its biological profile.

| Scaffold Position | Substituent/Modification | Observed Impact on Biological Activity | Reference |

|---|---|---|---|

| C-6 Position | Bulky groups (e.g., benzyloxy) | Enhanced antifungal activity. | core.ac.uk |

| C-6 Position | Chlorine atom | Increased bioactivity compared to fluorine at C-5. | nih.gov |

| General Ring | Fluorine atom | Enhances lipophilicity and binding affinity. | journalajrimps.com |

| C-2 Amino Group | Benzylamine moiety | Identified as an indispensable pharmacophore for activity. | nih.gov |

| C-2 Amino Group | Introduction of a carbonyl (amide bond) | Did not enhance anti-tumor/anti-inflammatory activity in one study. | nih.gov |

| C-2 Position | Isosteric replacement of -SH with -NH2 | Led to a loss of antibacterial activity but an increase in antifungal activity. | core.ac.uk |

Advanced Computational Chemistry Approaches

Computational chemistry has become an indispensable tool for analyzing chemical systems and predicting their properties. mdpi.comresearchgate.net Methods like DFT and NBO analysis offer a deeper understanding of the electronic structure and reactivity of molecules like this compound.

DFT is a widely used method for investigating the electronic properties and structural characteristics of molecules. mdpi.com It allows for the calculation of various parameters that describe a molecule's stability and reactivity.

DFT calculations provide valuable information on the electronic structure of benzothiazole derivatives. mdpi.comresearchgate.net Key descriptors include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap (ΔE) is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For instance, in a series of benzothiazole derivatives, a compound with a CF3 substituent exhibited the lowest HOMO-LUMO energy gap, indicating higher reactivity. researchgate.net

The Molecular Electrostatic Potential (MEP) map is another powerful tool derived from DFT calculations. scirp.org It visualizes the charge distribution on the molecule's surface, identifying potential sites for electrophilic and nucleophilic attack and helping to understand molecular recognition processes like hydrogen bonding. scirp.org

| Descriptor | Symbol | Significance | Reference |

|---|---|---|---|

| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity and kinetic stability; a smaller gap implies higher reactivity. | researchgate.net |

| Chemical Hardness | η | Measures resistance to change in electron distribution. | researchgate.netscirp.org |

| Chemical Softness | σ | The reciprocal of hardness, indicating a higher tendency to receive electrons. | researchgate.net |

| Electrophilicity Index | ω | Measures the propensity of a species to accept electrons. | researchgate.netscirp.org |

| Molecular Electrostatic Potential | MEP | Maps charge distribution to predict reactive sites for electrophilic and nucleophilic attack. | scirp.org |

NBO analysis is a computational method used to study intramolecular bonding, charge transfer interactions, and the delocalization of electron density within a molecule. scirp.orgmdpi.com It interprets the electronic wavefunction in terms of localized Lewis-type orbitals (bonds or lone pairs) and non-Lewis-type orbitals (antibonding or Rydberg). scirp.org

| Donor NBO (Occupied) | Acceptor NBO (Unoccupied) | Interaction Type | Significance | Reference |

|---|---|---|---|---|

| LP (N) | π* (C=C) | n → π | Contributes to ring stability through electron delocalization. | scirp.org |

| LP (S) | π (C=N) | n → π | Stabilizes the molecule via intramolecular charge transfer. | scirp.org |

| π (C=C) | π (C=C) | π → π* | Indicates π-electron delocalization within the aromatic system. | scirp.org |

Density Functional Theory (DFT) Studies

Thermodynamic and Spectroscopic Feature Predictions

No specific studies predicting the thermodynamic properties, such as enthalpy, entropy, and Gibbs free energy of formation, or detailed spectroscopic features (e.g., predicted NMR, IR, or UV-Vis spectra) for this compound could be identified. Such data is foundational for understanding the compound's stability and for its experimental characterization.

Molecular Docking and Molecular Dynamics Simulations

While molecular docking and dynamics simulations are powerful tools to elucidate the interaction of a ligand with its biological target, no published research was found that specifically applied these techniques to this compound.

Ligand-Protein Interactions and Binding Affinities

Information regarding the specific ligand-protein interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between this compound and any particular protein target is not available. Consequently, data on its binding affinities, typically expressed as Ki, Kd, or IC50 values derived from computational predictions, are also absent from the scientific literature.

Prediction of Binding Sites and Modes of Action

Without molecular docking studies, the prediction of the specific binding site of this compound within a protein active site and its putative mode of action at a molecular level cannot be described.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. A search for QSAR models specifically developed for or including this compound did not yield any results. Such studies for related benzothiazole derivatives have been performed, but the specific contribution and descriptors for the title compound are not documented.

Analytical and Characterization Methodologies in Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of 3-(Benzothiazol-2-ylamino)-propionic acid, offering detailed insights into its molecular framework. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are routinely utilized to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR probes the carbon skeleton of the molecule.

For this compound, ¹H NMR spectra are characterized by several key signals that confirm its structure. The protons of the methylene groups in the propionic acid chain typically appear as two distinct triplets. The triplet corresponding to the methylene group adjacent to the carbonyl function (–CH₂–C=O) is generally observed in the range of δ = 2.70–2.85 ppm. The other methylene group, which is bonded to the nitrogen atom (–CH₂–N), resonates further downfield between δ = 3.65–3.80 ppm.

The aromatic protons on the benzothiazole (B30560) ring produce signals in the region of δ = 7.00–7.80 ppm. Furthermore, the proton of the secondary amino group (–NH–) is typically observed as a broadened singlet at approximately δ = 8.13–9.00 ppm. While ¹³C NMR is a standard characterization technique for organic compounds, specific ¹³C NMR spectral data for this compound is not extensively detailed in the reviewed scientific literature.

Table 1: ¹H NMR Spectral Data for this compound

| Proton Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CH₂-C=O | 2.70–2.85 | Triplet |

| -CH₂-N | 3.65–3.80 | Triplet |

| Aromatic-H | 7.00–7.80 | Multiplet |

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that validate its key structural features.

The presence of the carboxylic acid group is prominently indicated by a very broad absorption band in the region of 2500–3000 cm⁻¹. This broadness is a result of the O–H stretching vibration within the hydrogen-bonded dimers of the carboxylic acid. Complementing this, a strong and sharp absorption band corresponding to the carbonyl (C=O) stretching vibration is observed between 1700 and 1720 cm⁻¹. These two features are definitive indicators of the carboxylic acid moiety in the compound.

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O–H Stretch | 2500–3000 (Broad) |

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. While mass spectrometry is a common method for the characterization of newly synthesized benzothiazole derivatives, specific mass spectral data, such as the molecular ion peak for this compound, is not consistently reported in the surveyed research literature.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of each element (typically carbon, hydrogen, and nitrogen) in the molecule. This experimental data is then compared with the theoretical percentages calculated from the compound's molecular formula (C₁₀H₁₀N₂O₂S). The close agreement between the found and calculated values serves as crucial evidence for the compound's purity and confirms its empirical formula. Research articles on the synthesis of this compound and its derivatives confirm that the structures were elucidated and verified using elemental analysis data.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Count | Mass Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 10 | 54.04 |

| Hydrogen | H | 1.008 | 10 | 4.54 |

| Nitrogen | N | 14.007 | 2 | 12.60 |

| Oxygen | O | 15.999 | 2 | 14.40 |

X-ray Crystallography for Structural Confirmation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and the conformation of a molecule, thereby offering unambiguous structural confirmation. While the crystal structures of several related N-(1,3-benzothiazol-2-yl) derivatives have been reported and analyzed, a specific single-crystal X-ray diffraction study for this compound has not been found in the reviewed scientific literature.

Patents and Intellectual Property in Chemical Compound Research

Patent Landscape for 3-(Benzothiazol-2-ylamino)-propionic acid and its Derivatives

A direct and extensive patent landscape specifically centered on this compound is not readily apparent in publicly accessible patent databases. This suggests that this specific molecule may either be a known compound with expired patent protection, a research chemical with limited commercial development, or encompassed within broader patent claims for a larger class of benzothiazole (B30560) derivatives.

The broader patent landscape for benzothiazole derivatives, however, is rich and varied. Numerous patents have been filed for compounds containing the benzothiazole nucleus, highlighting its importance in medicinal chemistry. These patents cover a wide array of structural modifications and substitutions on the benzothiazole ring system, often with the goal of modulating biological activity for specific therapeutic targets. It is within this broader context that the intellectual property surrounding derivatives of this compound is situated.

Key assignees in the broader benzothiazole patent landscape include major pharmaceutical companies and research institutions. For instance, Hoffmann-La Roche has filed patents for benzothiazole derivatives, indicating their interest in this chemical space.

A review of patent literature from 2010 to 2014 showcases the increasing interest in benzothiazole derivatives for various therapeutic applications, particularly in oncology. This trend underscores the perceived value of the benzothiazole scaffold in developing novel therapeutics. While these patents may not explicitly name this compound, they lay the groundwork for understanding the potential patentability of its derivatives.

Table 1: Representative Patent Applications for Benzothiazole Derivatives

| Patent Number | Assignee | General Scope of Claims |

| WO2006008041A1 | Hoffmann-La Roche | Benzothiazole derivatives for the treatment of various neurological and inflammatory disorders. |

| WO2001097786A3 | Hoffmann-La Roche | Benzothiazole derivatives for diseases related to the adenosine (B11128) A2 receptor. |

| WO2017025980A2 | Not Specified | Novel benzothiazole derivatives with enhanced antibacterial, antifungal, and anticancer activity. |

Analysis of Therapeutic Applications and Specific Claims in Patent Literature

The patent literature for benzothiazole derivatives reveals a broad spectrum of claimed therapeutic applications. These claims are typically based on preclinical data demonstrating the biological activity of the compounds in various assays. For derivatives of this compound, the potential therapeutic applications can be inferred from the claims made for structurally similar compounds.

Patents for benzothiazole derivatives frequently claim their use in the treatment of:

Neurodegenerative Diseases: Compounds have been claimed for the treatment of Alzheimer's disease, Parkinson's disease, and Huntington's disease. The mechanism of action is often related to the modulation of specific receptors in the central nervous system.

Oncology: A significant number of patents focus on the anticancer properties of benzothiazole derivatives. These compounds are often claimed to be effective against various cancer cell lines, including breast and lung cancer. The claims may specify the use of these compounds as cytotoxic agents or as inhibitors of specific enzymes involved in cancer progression.

Infectious Diseases: The antibacterial and antifungal properties of benzothiazole derivatives are also a subject of patent claims. These patents often describe novel compounds with broad-spectrum antimicrobial activity.

Inflammatory Diseases: Claims for the treatment of asthma and other allergic responses are also found in the patent literature for this class of compounds.

Cardiovascular Diseases: Certain benzothiazoline (B1199338) derivatives have been patented for the treatment of cardiovascular diseases such as angina and thrombosis.

The specific claims within these patents often detail the chemical structures of the novel compounds, their methods of synthesis, and data from biological assays that support their therapeutic potential. For instance, a patent might claim a series of benzothiazole derivatives and provide data on their IC50 values against a particular cancer cell line.

Table 2: Claimed Therapeutic Applications of Benzothiazole Derivatives in Patent Literature

| Therapeutic Area | Specific Claimed Applications | Representative Patent |

| Neurology | Alzheimer's disease, Parkinson's disease, Huntington's disease, schizophrenia, anxiety, depression. | WO2006008041A1 |

| Oncology | Treatment of various cancers, including breast and lung cancer. | ResearchGate Article |

| Infectious Diseases | Antibacterial and antifungal agents. | WO2017025980A2 |

| Inflammatory Diseases | Asthma and allergic responses. | WO2006008041A1 |

| Cardiovascular Diseases | Angina, arrhythmia, thrombosis. | US4479949A |

Innovative Aspects and Enhanced Biological Activity Claims in Patented Compounds

A key driver for patenting new chemical entities is the demonstration of innovative aspects and enhanced biological activity compared to existing compounds. In the context of this compound and its derivatives, innovation can come from several angles.

One area of innovation lies in the development of novel synthetic methodologies. Patents may claim new, more efficient, or environmentally friendly methods for producing benzothiazole derivatives.

A significant focus of innovation is on enhancing the biological properties of the compounds. Patents often claim that their novel derivatives exhibit:

Increased Potency: The new compounds may show higher activity at lower concentrations, as indicated by lower IC50 or EC50 values in biological assays.

Improved Selectivity: Patented compounds may demonstrate a higher affinity for their intended biological target with fewer off-target effects. This can lead to a better safety profile.

Enhanced Solubility: Poor solubility can be a major hurdle in drug development. Patents may claim modifications to the chemical structure that improve the compound's solubility and bioavailability.

Broadened Spectrum of Activity: In the case of antimicrobial agents, patents may claim that their new derivatives are effective against a wider range of pathogens.

For example, a patent for novel benzothiazole derivatives claims that their bioconjugates with cystine and glucosamine (B1671600) lead to increased solubility, potency, selectivity, and biological activity. These claims are typically supported by comparative data showing the superiority of the new compounds over known reference compounds.

The innovative aspects are not limited to the chemical matter itself but can also extend to new therapeutic uses of known compounds. A patent could be granted for the discovery of a new medical use for a previously known benzothiazole derivative.

Table 3: Innovative Claims for Patented Benzothiazole Derivatives

| Innovative Aspect | Description | Representative Patent |

| Enhanced Biological Activity | Claims of improved potency, selectivity, and a broader spectrum of activity against therapeutic targets. | WO2017025980A2 |

| Improved Physicochemical Properties | Modifications to the chemical structure to enhance solubility and bioavailability. | WO2017025980A2 |

| Novel Synthetic Methods | New and more efficient processes for the synthesis of the claimed compounds. | WO2017025980A2 |

| New Therapeutic Uses | Discovery of a new medical application for a known benzothiazole compound. | Not explicitly found for this specific compound |

Future Perspectives and Research Directions

Design and Synthesis of Novel Derivatives with Enhanced Potency and Selectivity

The quest for more potent and selective therapeutic agents is a primary driver in medicinal chemistry. For 3-(Benzothiazol-2-ylamino)-propionic acid, this involves the rational design and synthesis of new derivatives. Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how molecular modifications influence biological activity.

For instance, the synthesis of hybrid molecules combining 2-aminobenzothiazole (B30445) (2-ABT) with profens has yielded compounds with significant anti-inflammatory and antioxidant effects. mdpi.com One such derivative, a hybrid with ketoprofen, demonstrated superior anti-inflammatory activity compared to ibuprofen. researchgate.net Similarly, the introduction of an oxime moiety into 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives has been shown to significantly boost their antiproliferative activity against lung cancer cells. nih.govmdpi.com These findings underscore the potential for targeted modifications to enhance therapeutic efficacy.

Future synthetic efforts will likely focus on creating diverse libraries of derivatives for high-throughput screening. This can be achieved through various chemical reactions, including esterification, oximation, and condensation reactions. mdpi.com The use of green chemistry principles, such as employing reusable ionic liquid catalysts, can make the synthesis process more efficient and environmentally friendly. researchgate.net

Exploration of Untapped Biological Activities and Therapeutic Areas

While the anti-inflammatory, antioxidant, and anticancer properties of benzothiazole (B30560) derivatives are well-documented, there remains a vast, unexplored landscape of potential biological activities. mdpi.comnih.gov Future research should venture into new therapeutic areas by screening this compound and its analogs against a wider range of biological targets.

The inherent versatility of the benzothiazole scaffold suggests potential applications in treating infectious diseases, as some derivatives have already shown antimicrobial properties. nih.gov Further exploration could uncover activity against viral, fungal, or parasitic infections. researchgate.net Additionally, given the role of inflammation and oxidative stress in neurodegenerative diseases, investigating the neuroprotective potential of these compounds is a logical next step.

Systematic screening of compound libraries against diverse cellular and molecular targets will be instrumental in identifying novel therapeutic applications. This broad-based approach increases the probability of discovering unexpected yet valuable biological activities.

Advanced Mechanistic Studies and Target Validation

A deeper understanding of how this compound derivatives exert their biological effects is paramount for their development as therapeutic agents. Advanced mechanistic studies are needed to identify their precise molecular targets and elucidate the signaling pathways they modulate.

For example, in the context of cancer, in silico studies have suggested that certain thiazole (B1198619) derivatives can interact with key proteins like SIRT2 and EGFR, which are implicated in lung cancer. mdpi.com Molecular docking and dynamics simulations can help predict and analyze the interactions between these compounds and their biological targets, guiding the design of more potent inhibitors. researchgate.net

Experimental validation of these computational predictions is crucial. Techniques such as cellular thermal shift assays (CETSA), biochemical assays, and genetic knockdown or knockout experiments can confirm direct target engagement and clarify the mechanism of action. A thorough understanding of the molecular mechanisms will not only support the therapeutic rationale but also help in identifying potential biomarkers for patient stratification and response monitoring.

Development of Diagnostic Agents and Pathologic Probes

Beyond their therapeutic potential, derivatives of this compound could be developed into valuable tools for diagnostics and pathological research. The benzothiazole core can be functionalized with imaging agents, such as fluorophores or radioisotopes, to create probes for visualizing biological processes and pathological conditions in real-time.